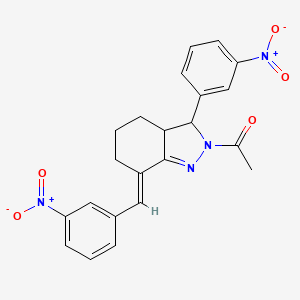hydrazone](/img/structure/B5322866.png)
benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a hydrazone derivative of pyrimidine and has been shown to have anti-cancer properties. In
Mécanisme D'action
The mechanism of action of benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, it has been shown to enhance the efficacy of other anti-cancer drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone in lab experiments is its high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anti-cancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, it may be worthwhile to explore its potential in other therapeutic applications, such as anti-inflammatory or anti-viral agents.
Conclusion:
This compound is a promising chemical compound with potential therapeutic applications in cancer treatment. Its selectivity for cancer cells and ability to enhance the efficacy of other anti-cancer drugs make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Méthodes De Synthèse
Benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone can be synthesized by reacting 4-(4-bromophenyl)-6-phenyl-2-pyrimidinylamine with benzaldehyde in the presence of an acid catalyst. The reaction takes place at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
Benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(Z)-benzylideneamino]-4-(4-bromophenyl)-N-methyl-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4/c1-29(26-17-18-8-4-2-5-9-18)24-27-22(19-10-6-3-7-11-19)16-23(28-24)20-12-14-21(25)15-13-20/h2-17H,1H3/b26-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXXOTGEBALDMB-ONUIUJJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,7aS*)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5322784.png)
![1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
![2-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5322791.png)
![N-{3-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5322795.png)
![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
